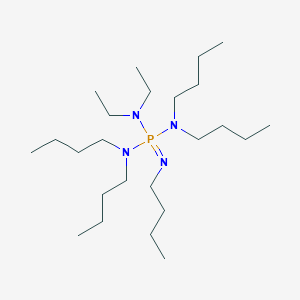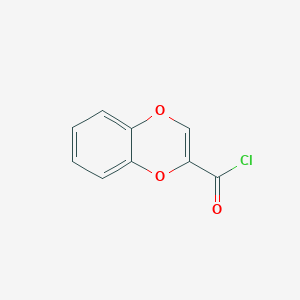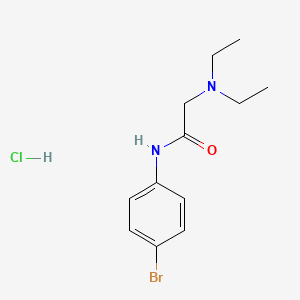![molecular formula C23H42O B14433503 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene CAS No. 80336-14-7](/img/structure/B14433503.png)
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a hexadecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with hexadecyloxy reagents under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also optimize the production yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(Hexadecyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclohexene: A simpler analog without the hexadecyloxy group.
4-Methylcyclohexene: A similar compound with a methyl group instead of the hexadecyloxy group.
4-Vinylcyclohexene: Another analog with a vinyl group.
Uniqueness: 4-[(Hexadecyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
80336-14-7 |
|---|---|
Formule moléculaire |
C23H42O |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
4-(hexadecoxymethylidene)cyclohexene |
InChI |
InChI=1S/C23H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-16,22H,2-14,17-21H2,1H3 |
Clé InChI |
XWYVMKNIMIABCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC=C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
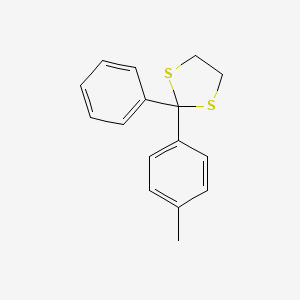
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
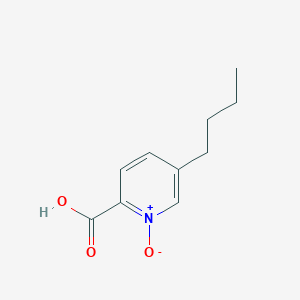

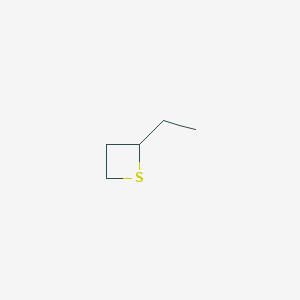
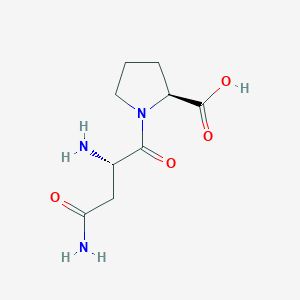
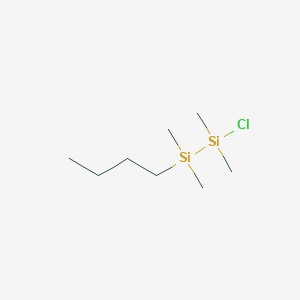
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
